7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with chlorine at position 7 and an isopropyl group at position 4. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse pharmaceutical and agrochemical applications due to their structural versatility and bioactivity . The chlorine substituent enhances electrophilic reactivity, enabling nucleophilic aromatic substitution (SNAr) reactions, while the isopropyl group contributes to lipophilicity, influencing solubility and pharmacokinetic properties .
Properties
IUPAC Name |
7-chloro-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)6-3-7(9)13-8(12-6)10-4-11-13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHISTHIFGDJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=NC=NN2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926259-65-6 | |
| Record name | 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting 5-amino-1H-1,2,4-triazole with 2-chloro-3,3-dimethylbutan-2-one under reflux conditions in the presence of a suitable base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms such as triazolopyrimidine oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Overview
7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its unique structure combining a triazole ring and a pyrimidine ring. Its molecular formula is C8H9ClN4, and it has gained attention in various fields due to its potential applications in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for various modifications that can lead to new materials with desirable properties.
Biology
- Enzyme Inhibition : Research indicates that compounds with a similar structure can inhibit cyclin-dependent kinases (cdk), which are crucial for cell cycle regulation. The potential of this compound as an enzyme inhibitor is under investigation, particularly in relation to cancer therapies.
Medicine
- Anticancer Properties : Preliminary studies suggest that this compound exhibits antiproliferative activities against various cancer cell lines. Its mechanism may involve the disruption of key biochemical pathways essential for cancer cell survival.
- Antiviral and Antimicrobial Effects : There is ongoing research into the antiviral and antimicrobial properties of this compound, exploring its potential use in treating infectious diseases.
Industry
- Agrochemicals and Pharmaceuticals : Due to its chemical properties, this compound is being evaluated for use in developing agrochemicals and pharmaceuticals. Its ability to act as a precursor in chemical reactions makes it valuable in industrial applications.
Case Study 1: Anticancer Activity
A study conducted on various triazolopyrimidine derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting tumor growth in vitro. The compound's ability to induce apoptosis in cancer cells was particularly noted.
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal demonstrated that triazolopyrimidine derivatives could effectively inhibit cdk2 activity. The findings suggest that this compound may share similar inhibitory effects, warranting further investigation.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the ERK signaling pathway, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity: Chlorine at position 7 enables SNAr reactions with amines, phenols, and thiols. For example, 7-chloro-5-methyl-triazolopyrimidine reacts with amines in yields ranging from 45% to 92% depending on steric and electronic factors .
- Steric Effects : Bulky substituents at position 5 (e.g., isopropyl in the target compound) reduce reaction rates in SNAr compared to smaller groups like methyl .
- Metal Coordination : Oxygenated derivatives (e.g., HftpO) form stable complexes with transition metals like Cu(II) and Fe(II), useful in catalysis and materials science .
Physicochemical Properties
- Melting Points: Chlorinated derivatives generally exhibit higher melting points (e.g., 146–148°C for 5-phenyl-7-chloro-triazolopyrimidine) compared to oxygenated analogs (e.g., 144–147°C for 7-(3-chlorophenoxy)-5-phenyl-triazolopyrimidine) .
- Lipophilicity : The isopropyl group in the target compound increases logP compared to methyl or phenyl substituents, enhancing membrane permeability .
Biological Activity
7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. Its unique structure, characterized by a triazole ring fused to a pyrimidine ring with a chlorine atom at the 7th position and an isopropyl group at the 5th position, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and potential neuroprotective properties.
- Molecular Formula : C8H9ClN4
- Molecular Weight : 196.64 g/mol
- CAS Number : 926259-65-6
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, in vitro evaluations of various derivatives showed substantial inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity. Additionally, these compounds were effective in inhibiting biofilm formation, which is critical in treating chronic infections .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Antibacterial |
| Ciprofloxacin | - | Control |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In one study involving multiple cancer cell lines (MCF-7 and MDA-MB453), derivatives showed IC50 values indicating their effectiveness in inhibiting cell proliferation. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
These findings suggest that modifications to the triazolopyrimidine structure can lead to enhanced anticancer properties .
Neuroprotective Activity
Emerging evidence suggests that triazolopyrimidine derivatives may also possess neuroprotective properties. In vitro studies have indicated that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. This inhibition could potentially lead to cognitive benefits in neurodegenerative conditions .
Case Studies
- Antimicrobial Evaluation : A study evaluated several triazolopyrimidine derivatives against common bacterial strains and demonstrated that specific substitutions at the chlorine and isopropyl positions significantly enhanced antimicrobial efficacy.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of these compounds on various cancer cell lines. The results highlighted the importance of structural variations in determining biological activity.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Cyclization | Ethanol, HCl, reflux, 12 h | 65–75 | >95% | |
| Chlorination | POCl₃, 1,4-dioxane, reflux, 3 h | 80–85 | >98% | |
| Purification | Silica gel (9:1 petroleum ether/ethyl acetate) | N/A | >99% |
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., N–H⋯N interactions). Cremer & Pople puckering analysis confirms ring conformations .
- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 253.07 for C₉H₁₀ClN₅) .
Critical Tip: Combine multiple techniques to resolve ambiguities. For example, NMR alone may not distinguish tautomeric forms, necessitating X-ray validation .
Advanced: How can computational modeling guide the design of triazolopyrimidine derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities with targets like MDM2-p53 or COX-2. Focus on substituent effects at positions 5 and 7 .
- QSAR Models : Correlate electronic parameters (Hammett σ) with IC₅₀ values. For instance, electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for nucleophilic attack) .
Case Study : Trifluoromethyl groups at position 5 increase metabolic stability, as predicted by logP calculations and validated in vitro .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardized Assays : Re-evaluate activities under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
- Structure-Activity Landscapes : Compare substituent effects. For example, 5-propyl vs. 5-phenyl groups may alter selectivity for A2A receptors .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers. Adjust for variables like cell line heterogeneity .
Example : Discrepancies in IC₅₀ values for MDM2 inhibition were resolved by controlling pH (optimal range: 7.0–7.4) .
Basic: What are the key considerations for reaction solvent and catalyst selection in triazolopyrimidine synthesis?
Methodological Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) favor cyclization, while ethanol reduces side reactions .
- Catalysts : Acidic catalysts (HCl, p-TsOH) accelerate imine formation, whereas bases (Et₃N) deprotonate intermediates .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .
Q. Table 2: Solvent/Catalyst Impact on Reaction Efficiency
| Solvent | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | HCl | 12 | 75 |
| Ethanol | p-TsOH | 18 | 68 |
| CPME | HCl | 14 | 70 |
| Source: |
Advanced: How do electronic and steric effects of substituents influence the compound's pharmacological profile?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : -Cl or -CF₃ at position 7 enhance metabolic stability but reduce solubility. Use logD (pH 7.4) to balance these effects .
- Steric Effects : Bulky groups (e.g., 5-isopropyl) hinder binding to compact active sites (e.g., CYP450 isoforms) .
- Bioisosteres : Replace phenyl with pyridyl to maintain π-π stacking while improving water solubility .
Case Study : 5-Propyl derivatives showed 3-fold higher A2A receptor affinity than 5-methyl analogues due to improved hydrophobic interactions .
Advanced: What methodologies are effective in analyzing reaction mechanisms for triazolopyrimidine formation?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Isotope Labeling : Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation into the triazole ring via MS/MS .
- Computational Simulations : Apply DFT (Gaussian 16) to model transition states. For example, cyclization barriers are lower in DMF than ethanol .
Critical Insight : Mechanistic studies revealed that N–N bond formation is autocatalytic, requiring precise temperature control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
